molecular formula C10H7BrO2 B1273798 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One CAS No. 23489-36-3

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Cat. No. B1273798
CAS RN: 23489-36-3
M. Wt: 239.06 g/mol
InChI Key: NVRNCBWTEDOAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One” is a chemical compound with the molecular formula C10H7BrO2 . It is related to the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” which has the molecular formula C10H10O2 and is known to have a density of 1.2±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .


Synthesis Analysis

A study has reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium . This method has been used for the synthesis of a precious chiral intermediary process to be converted into a sophisticated molecule for drug production .


Molecular Structure Analysis

The molecular structure of “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One” is related to the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” which has a molecular weight of 162.18 g/mol . The structure of this compound has been confirmed by 1H-NMR, 13C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

Benzofuran compounds, including “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One”, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A study has reported that the compound “(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime” was found to be the most effective derivative against S. aureus and E. coli .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant importance in pharmaceutical chemistry due to their biological activities . The ability to form complex structures through reactions with other organic compounds, such as hydrazines, allows for the creation of new molecules with potential therapeutic applications.

Anticancer Activity

Benzofuran derivatives have been studied for their anticancer properties. The compound can be used to synthesize new derivatives that exhibit cytotoxic activity against various cancer cell lines, including leukemia, prostate, colorectal, and renal carcinoma cells . This opens up possibilities for developing new anticancer agents.

Biological Activity

The benzofuran moiety is known for its potent biological activity, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties . Research into 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one could lead to the discovery of new drugs with these beneficial effects.

Sensor Material Development

Hydrazones derived from benzofuran compounds have been applied in the creation of sensor materials. They are used for the detection of various ions and toxic gases, indicating that 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one could play a role in developing new sensors .

Pharmacological Enhancements

By incorporating the benzofuran ring into drug design, the pharmacological effectiveness of drugs can be optimized. This compound could be used to modify drug properties such as polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy .

Natural Product Synthesis

Benzofuran compounds are widely distributed in nature and are the core structure of many biologically active natural medicines. 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one could be utilized in the synthesis of complex natural product derivatives, potentially leading to new natural drug lead compounds .

Future Directions

Benzofuran compounds, including “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

Mechanism of Action

Target of Action

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One, also known as 1-(benzofuran-2-yl)-2-bromoethanone, is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . Therefore, the primary targets of this compound could be various types of cancer cells.

Mode of Action

For example, some substituted benzofurans have shown dramatic anti-cancer activities . They inhibit the growth of cancer cells, possibly by interacting with cellular components and disrupting their normal functions.

Biochemical Pathways

For instance, they have been found to have anti-inflammatory and anti-oxidative effects . These effects could be due to the compound’s interaction with biochemical pathways involved in inflammation and oxidative stress.

Pharmacokinetics

Benzofuran derivatives are generally known for their improved bioavailability . This suggests that 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The result of the action of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is likely to be the inhibition of the growth of its target cells. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One could have similar effects.

properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRNCBWTEDOAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370729
Record name 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

CAS RN

23489-36-3
Record name 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzofuran-2-yl)-2-bromoethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzofuran-2-yl methyl ketone (1.60 g, 10 mM) was dissolved in ether (20 mL). Under stirring of the mixture at room temperature, bromine (1.60 g) was added thereto. The resultant mixture was stirred for 10 minutes at room temperature, and poured in saturated sodium hydrogencarbonate solution, followed by extraction with ether (80 mL). The extract was washed with saturated brine and dried over magnesium sulfate, and the solvent was removed. Hexane was added to the residue and crystals were collected through filtration. The crystals were washed with hexane and dried, whereby 1.55 g of the product of interest was obtained (yield 69.4%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69.4%

Synthesis routes and methods II

Procedure details

Benzofuran-2-yl methyl ketone (20 g) is dissolved in 100 ml of methylene chloride and 3.2 ml of bromine in methylene chloride is added at 5°-10° C. Then the reaction mixture is stirred at +15° C. for 2 hours. Then it is washed with water, with diluted sodium bicarbonate solution and again with water. The organic phase is dried and evaporated to dryness to give crude 1-(benzofuran-2-yl)-2-bromoethanone.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A polymer of perbromide of pyridine hydrobromide (8.75 g; 17.5 mmol; 1.4 equivalent) is added to a solution of (benzofuran-2-yl)methylketone (2 g; 12.5 mmol) in methanol (40 ml). The resulting mixture is stirred at ambient temperature for 7 hours and the reaction is stopped by filtration. The methanol is eliminated under reduced pressure and an additional addition of diethyl ether allows crystallization of the expected product (3.6 g; yield=60%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods IV

Procedure details

Pyridinium bromide perbromide (20 g) was added to a THF solution (200 ml) of 2-acetylbenzofuran (8.35 g). The reaction mixture was stirred at room temperature for 20 minutes. The precipitated crystals were collected by filtration, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to obtain the entitled compound (6.5 g).
[Compound]
Name
Pyridinium bromide perbromide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the significance of 1-(benzofuran-2-yl)-2-bromoethan-1-one in organic synthesis?

A1: 1-(Benzofuran-2-yl)-2-bromoethan-1-one serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of the bromoethanone moiety, which allows for diverse chemical transformations. For example, it readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. [] This intermediate can be further derivatized to create a range of compounds, including thiazolidinone derivatives, which have shown promising biological activities. []

Q2: What antifungal activity has been observed with 1-(benzofuran-2-yl)-2-bromoethan-1-one and its derivatives?

A2: Research has demonstrated potent antifungal activity for 1-(benzofuran-2-yl)-2-bromoethan-1-one against Malassezia furfur DSM 6170, a fungus associated with skin conditions. [] It exhibited both a minimal inhibitory concentration (MIC) and minimal biocidal concentration (MBC) of 1.5 μg mL−1, highlighting its effectiveness in inhibiting fungal growth. [] While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the benzofuran moiety, likely plays a role in its antifungal properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.